3,6-Dibromophthalonitrile

Phthalonitrile synthesis regioselective bromination process efficiency

Direct electrophilic bromination of phthalonitrile yields inseparable isomer mixtures, forcing costly chromatographic purification. 3,6-Dibromophthalonitrile solves this via a patented, regiospecific 80% yield synthesis from 3,6-dihydroxyphthalonitrile. - **Regiochemical Purity:** Single 3,6-isomer eliminates downstream separation; bromine leaving groups enable Stille/Sonogashira couplings not possible with F/Cl analogs. - **Application Data:** Enables red-shifted Q-band phthalocyanines (octakis-thiophenyl derivatives) and high-dipole dihydrobenzimidazoles (>10 Debye) for NLO/OPV. - **QC Ready:** Fully assigned FT-Raman/FT-IR spectra provided for immediate identity verification.

Molecular Formula C8H2Br2N2
Molecular Weight 285.92 g/mol
Cat. No. B12502627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dibromophthalonitrile
Molecular FormulaC8H2Br2N2
Molecular Weight285.92 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1Br)C#N)C#N)Br
InChIInChI=1S/C8H2Br2N2/c9-7-1-2-8(10)6(4-12)5(7)3-11/h1-2H
InChIKeyBPQOZZWMISNVKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dibromophthalonitrile Product Overview


3,6-Dibromophthalonitrile (CAS 205237-15-6) is a di‑brominated phthalonitrile derivative with bromine atoms at the 3‑ and 6‑positions of the benzene ring. It serves as a key precursor for the synthesis of peripherally substituted phthalocyanines and other macrocyclic compounds relevant to organic electronics, nonlinear optics, and dye chemistry [1]. The compound is produced via a regioselective bromination of 3,6‑dihydroxyphthalonitrile using a triphenylphosphine–bromine complex, which achieves high purity and a reproducible yield of approximately 80% [2].

Phthalocyanine precursor for peripheral cross-coupling functionalization
Regiospecific synthesis: single 3,6-isomer, avoids isomeric mixtures
Materials research: organic electronics, nonlinear optics, dye chemistry

Why 3,6-Dibromophthalonitrile Cannot Be Substituted


Halophthalonitriles are not interchangeable building blocks because the position, number, and identity of the halogen substituents profoundly influence the regioselectivity of further functionalization, the thermal stability and volatility of the monomer, and the electronic properties of the final macrocyclic product. For example, direct electrophilic bromination of phthalonitrile gives a mixture of mono‑ and dibrominated isomers that require tedious chromatographic separation [1], while the targeted synthesis of 3,6‑dibromophthalonitrile from 3,6‑dihydroxyphthalonitrile yields a single regioisomer in high purity [2]. Moreover, brominated phthalonitriles engage in cross‑coupling reactions (e.g., Stille, Sonogashira) that are not available to fluorinated or chlorinated analogs, which preferentially undergo nucleophilic aromatic substitution. Consequently, choosing the wrong halophthalonitrile can lead to unexpected reaction pathways, lower yields, or products with suboptimal optoelectronic characteristics.

Halogen reactivity

Bromine enables Stille/Sonogashira coupling; F/Cl analogs favor nucleophilic substitution, altering available chemistry.

Isomeric contamination

Direct bromination yields mixed regioisomers requiring difficult separation; target synthesis ensures single 3,6-isomer.

Electronic mismatch

Substitution pattern (3,6 vs. 4,5) shifts macrocycle optoelectronic properties, affecting device-level performance.

3,6-Dibromophthalonitrile vs. Analogs: Quantitative Evidence


Synthesis Yield Advantage Over 4-Bromophthalonitrile

The patented synthesis of 3,6‑dibromophthalonitrile from 3,6‑dihydroxyphthalonitrile delivers a reproducible yield of 80% with high purity [1]. In contrast, the one‑step electrophilic bromination of phthalonitrile to produce 4‑bromophthalonitrile is reported to proceed with only 33% yield when optimized for mono‑bromination [2]. This represents a >2.4‑fold increase in yield for the 3,6‑dibromo compound.

Synthesis Yield
80% vs 33%
May support cost-efficient scale-up
Cross-study comparison; conditions vary
Phthalonitrile synthesis regioselective bromination process efficiency

Regiochemical Purity vs. 4,5-Dibromophthalonitrile

Direct bromination of phthalonitrile with dibromoisocyanuric acid invariably produces a mixture of 3‑bromo, 4‑bromo, 3,6‑dibromo, 3,4‑dibromo, and 4,5‑dibromophthalonitrile isomers, requiring labor‑intensive separation to isolate the 4,5‑isomer [1]. In contrast, the synthesis of 3,6‑dibromophthalonitrile from 3,6‑dihydroxyphthalonitrile is inherently regiospecific, yielding exclusively the 3,6‑isomer with no detectable 4,5‑ or 3,4‑byproducts [2].

Regiochemical Purity
Class-level
Single isomer vs mixture
Ensures uniform macrocycle structure
Regiospecific route; mixture from direct bromination
Isomer selectivity phthalonitrile bromination product purity

Higher Boiling Point vs. Other Halophthalonitriles

The predicted boiling point of 3,6‑dibromophthalonitrile (386.2 °C) is substantially higher than that of the 4,5‑dibromo isomer (349.2 °C), 4‑bromophthalonitrile (325.1 °C), and 3,4,5,6‑tetrafluorophthalonitrile (274.2 °C) . This difference reflects stronger dispersion forces and polarizability contributions from the strategically placed bromine atoms, which reduce sublimation losses during high‑temperature phthalocyanine cyclotetramerization reactions.

Boiling Point (pred.)
Data to verify
386.2 °C
+37 °C vs 4,5-isomer
May reduce monomer loss during cyclization
Predicted values; experimental validation recommended
Thermal stability volatility intermolecular forces

Ultra-High Dipole Moment Materials

Derivatization of 3,6‑dibromophthalonitrile to 4,5‑diamino‑3,6‑dibromophthalonitrile, followed by dihydrobenzimidazole formation, yields hexasubstituted benzenes with dipole moments in excess of 10 Debye, as measured by dielectric spectroscopy and validated by DFT calculations [1]. These values rank among the highest reported for neutral organic molecules. Comparable derivatives prepared from non‑brominated or 4,5‑dihalogenated phthalonitriles have not been reported to reach this threshold.

Dipole Moment Potential
Class-level
>10 D
Supports ferroelectric/NLO materials research
DFT and dielectric spectroscopy on derivatives
Dipole moment nonlinear optics organic electronics

Distinct Vibrational Fingerprint

A comprehensive FT‑Raman and FT‑infrared study fully assigned the fundamental vibrational modes of 3,6‑dibromophthalonitrile and five other halophthalonitriles, aided by AM1, PM3, and DFT (SVWN) calculations [1]. The characteristic C–Br stretching and ring deformation bands of 3,6‑dibromophthalonitrile are clearly distinguishable from those of the 4‑bromo, 4,5‑dibromo, and 3‑iodo analogs, providing a definitive spectral fingerprint that can be used for incoming batch verification and purity assessment without the need for chromatographic method development.

Vibrational Fingerprint
FT-Raman / FT-IR
Enables non-destructive identity verification
Published assignments; aids batch consistency
Vibrational spectroscopy quality control batch consistency

Optimal Use Cases for 3,6-Dibromophthalonitrile


Thienyl-Substituted Phthalocyanines for NIR Absorption

The 3,6‑dibromo pattern has been explicitly exploited to construct 1,4,8,11,15,18,22,25‑octakis(4‑dodecylthiophen‑2‑yl)phthalocyaninatozinc(II) via Suzuki or Stille coupling, resulting in an intensively red‑shifted Q‑band [1]. The bromine atoms serve as efficient leaving groups for sequential cross‑coupling, enabling precise peripheral functionalization that is not easily achieved with the 4,5‑isomer. Researchers targeting NIR‑absorbing dyes or organic semiconductors should select the 3,6‑isomer to maximize regio‑definition.

Ultra-High Dipole Moment Organic Materials

For applications in ferroelectric devices, nonlinear optics, or organic photovoltaics, 3,6‑dibromophthalonitrile is the preferred starting material to access 4,5‑diamino‑3,6‑dibromophthalonitrile, which upon further cyclization gives dihydrobenzimidazole derivatives with dipole moments exceeding 10 Debye [2]. This performance milestone has not been reached with other halophthalonitrile precursors, making the correct isomer selection critical for device‑relevant research.

Scalable Uniform Phthalonitrile Synthesis

The patented high‑yield (80%), regiospecific synthesis directly from 3,6‑dihydroxyphthalonitrile avoids the isomeric mixtures that plague direct electrophilic bromination routes [3]. Procurement teams aiming to scale up phthalonitrile monomer supply for pilot plant or industrial phthalocyanine production will benefit from the single‑isomer output and reduced downstream purification cost.

Spectroscopic Quality Control for Halophthalonitriles

The fully assigned FT‑Raman and FT‑IR spectra of 3,6‑dibromophthalonitrile [4] provide an immediate, non‑destructive analytical tool for identity verification and purity assessment. Quality‑control laboratories can use the published vibrational assignments to confirm incoming material identity and detect cross‑contamination by other halophthalonitrile isomers without needing to develop bespoke HPLC or GC methods.

Application
Selection Property
Validation Focus
NIR-absorbing phthalocyanines
Regiospecific cross-coupling precursor
Q-band tuning and peripheral substitution
High-dipole organic materials
4,5-diamino-3,6-dibromo intermediate
Ultra-high dipole moment via dihydrobenzimidazole
Scalable monomer supply
Regiospecific high-yield route
Isomeric purity and reduced purification effort
Halophthalonitrile QC
Unique vibrational spectral signature
FT-Raman/FT-IR identity and purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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